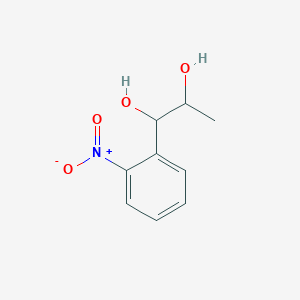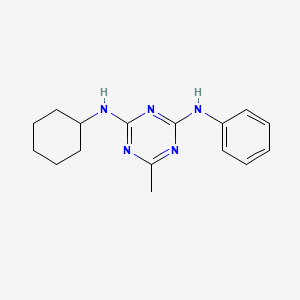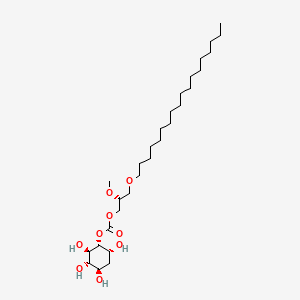![molecular formula C15H16N2S B12568429 Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine CAS No. 200337-27-5](/img/structure/B12568429.png)
Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine is a chemical compound characterized by the presence of a naphthalene ring and a thiazepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine typically involves the reaction of naphthalene derivatives with thiazepane derivatives under specific conditions. One common method involves the use of a copper(I)-catalyzed alkyne-azide cycloaddition reaction (CuAAC), which provides high regioselectivity and yield . The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimization for cost-effectiveness and scalability. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of naphthalene-1,2-dione derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced thiazepane derivatives.
Substitution: Substitution reactions can occur at the naphthalene ring, where electrophilic aromatic substitution can introduce various functional groups such as nitro, halogen, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Substituting agents: Halogens (chlorine, bromine), nitro compounds, alkyl halides.
Major Products Formed
The major products formed from these reactions include naphthalene-1,2-dione derivatives, reduced thiazepane derivatives, and various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological macromolecules, leading to changes in their function and activity .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to Naphthalen-1-yl-[1,3]thiazepan-2-ylidene-amine include:
Naphthalen-1-amine: A simpler compound with a naphthalene ring and an amine group.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: A more complex compound with additional functional groups and a triazole ring.
Uniqueness
This compound is unique due to its combination of a naphthalene ring and a thiazepane ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
200337-27-5 |
|---|---|
Fórmula molecular |
C15H16N2S |
Peso molecular |
256.4 g/mol |
Nombre IUPAC |
N-naphthalen-1-yl-4,5,6,7-tetrahydro-1,3-thiazepin-2-amine |
InChI |
InChI=1S/C15H16N2S/c1-2-8-13-12(6-1)7-5-9-14(13)17-15-16-10-3-4-11-18-15/h1-2,5-9H,3-4,10-11H2,(H,16,17) |
Clave InChI |
WKFNUOKSXONBIU-UHFFFAOYSA-N |
SMILES canónico |
C1CCSC(=NC1)NC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


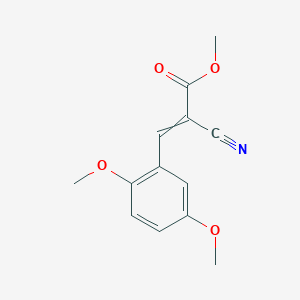

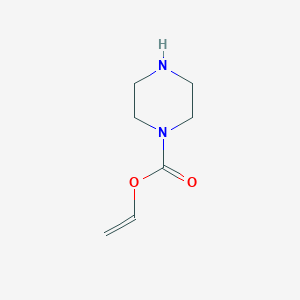
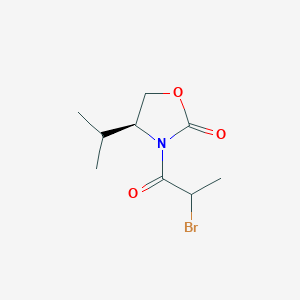
![6-[(2,4-Dinitrophenyl)sulfanyl]-9-beta-D-ribofuranosyl-9H-purine](/img/structure/B12568368.png)

![N'-[4-(1-Hydroxypropan-2-yl)phenyl]-N,N-dimethylurea](/img/structure/B12568382.png)
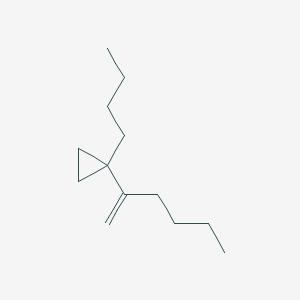
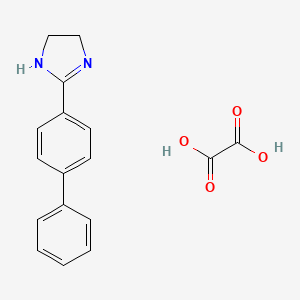
![1,1'-[1,4-Phenylenedi(ethene-2,1-diyl)]bis(4-ethoxybenzene)](/img/structure/B12568409.png)
